Covalent vs. Reversible GCS Inhibition: PDMP Head-to-Head
2-Decanoylamino-3-morpholinopropiophenone inactivates glucosylceramide synthase (GCS) through a covalent mechanism, likely involving Michael addition of an active-site nucleophile to the ketone-derived α,β-unsaturated intermediate. By contrast, PDMP acts as a reversible mixed-competition inhibitor with a Ki of 0.7 µM against ceramide [1]. The 1980 Vunnam & Radin study directly compared both compounds in the same mouse brain microsomal assay: PDMP was designated the 'most potent inhibitor' among the series, while the ketone analog was 'less effective but it produced inactivation of the enzyme' [2]. The covalent nature renders the compound's inhibition resistant to substrate competition and washout, a critical distinction for ex vivo or in vivo protocols where sustained enzyme suppression is required.
| Evidence Dimension | GCS inhibition mechanism and relative potency |
|---|---|
| Target Compound Data | Covalent inactivation (irreversible); designated 'less effective' than PDMP in the same mouse brain microsomal assay [2] |
| Comparator Or Baseline | PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): reversible mixed-competition inhibitor; Ki = 0.7 µM against ceramide; IC50 = 5 µM [1] |
| Quantified Difference | Mechanism: covalent (target) vs. reversible (PDMP). Relative potency: PDMP is the most potent inhibitor in the series; target compound is less potent but achieves enzyme inactivation not observed with PDMP [2]. |
| Conditions | Mouse brain microsomal glucocerebroside synthetase assay; substrate: ceramide [2] |
Why This Matters
Procurement decisions must distinguish between reversible inhibition (PDMP, suitable for acute, washout-reversible studies) and covalent inactivation (target compound, essential for protocols requiring durable, substrate-irreversible GCS suppression).
- [1] Inokuchi, J. & Radin, N.S. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. J. Lipid Res. 28(5), 565-571 (1987). PMID: 2955067. View Source
- [2] Vunnam, R.R. & Radin, N.S. Analogs of ceramide that inhibit glucocerebroside synthetase in mouse brain. Chem. Phys. Lipids 26(3), 265-278 (1980). DOI: 10.1016/0009-3084(80)90057-2 View Source
